Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate
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Overview
Description
Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate typically involves multiple steps. One common approach includes the protection of amines using the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing for selective reactions in complex organic synthesis . The compound’s effects are mediated through its ability to undergo various chemical transformations, which can be exploited in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and medicinal research.
Properties
Molecular Formula |
C16H22N2O5 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
methyl 4-acetyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-10(19)11-8-12(18-13(9-11)14(20)22-5)6-7-17-15(21)23-16(2,3)4/h8-9H,6-7H2,1-5H3,(H,17,21) |
InChI Key |
BXIPVQYGJUBJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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